Methyl 2-cyano-3-methylbutanoate

Description

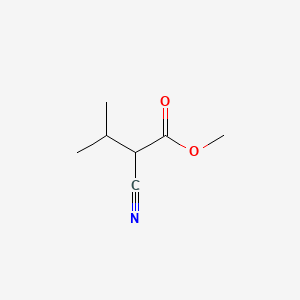

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyano-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(2)6(4-8)7(9)10-3/h5-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REICVYSXMMFKMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-cyano-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of methyl 2-cyano-3-methylbutanoate. The information is compiled from various scientific databases and literature sources to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound, with the molecular formula C₇H₁₁NO₂, is a cyanoacrylate ester. Its chemical structure consists of a methyl ester group and a nitrile group attached to the same carbon, which is also bonded to an isopropyl group. This structure suggests potential for various chemical reactions and biological activities.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₁NO₂ | [1] |

| Molecular Weight | 141.17 g/mol | [1] |

| Canonical SMILES | CC(C)C(C#N)C(=O)OC | [1] |

| InChI Key | REICVYSXMMFKMB-UHFFFAOYSA-N | [1] |

| CAS Number | 52752-25-7 | [1] |

| Computed Boiling Point | Not available. (For the related compound ethyl 2-cyano-3-methyl-2-butenoate: 98-99 °C at 1 mmHg) | |

| Computed Density | Not available. (For the related compound ethyl 2-cyano-3-methyl-2-butenoate: 1.014 g/mL at 25 °C) | |

| Computed XLogP3 | 1.4 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹³C NMR Spectroscopy: Data for the ¹³C NMR spectrum of this compound is available and can be a key tool for structural elucidation.[1]

-

Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) data is also available, which can provide information on the compound's molecular weight and fragmentation patterns.[1]

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

The Knoevenagel condensation is a well-established method for the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2] For the synthesis of this compound, the likely immediate product of the Knoevenagel condensation between isobutyraldehyde and methyl cyanoacetate would be methyl 2-cyano-3-methylbut-2-enoate. A subsequent reduction step would be necessary to obtain the target saturated compound.

Materials:

-

Isobutyraldehyde

-

Methyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)[3]

-

Sodium borohydride (for reduction)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Condensation: In a round-bottom flask, dissolve isobutyraldehyde and methyl cyanoacetate in ethanol.[3]

-

Add a catalytic amount of piperidine to the solution.[3]

-

The reaction mixture is then typically heated to reflux to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

Reduction: The crude product (methyl 2-cyano-3-methylbut-2-enoate) is dissolved in a suitable solvent like ethanol.

-

Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0 °C) to reduce the carbon-carbon double bond.

-

Workup: After the reduction is complete, the reaction is quenched by the slow addition of dilute hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

Characterization:

The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Significance and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of cyanoacrylates has been extensively studied for their biocompatibility and use as bio-adhesives.[4][5][6][7] The cytotoxicity of cyanoacrylates is generally observed to decrease with increasing length of the alkyl chain.[5]

Furthermore, other molecules containing a cyano group have been shown to exhibit biological activity. For instance, the methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid has been demonstrated to reduce endometrial lesion development by modulating the NF-κB and Nrf2 pathways, showcasing anti-inflammatory and antioxidant properties.[8] This suggests that the cyano group can be a pharmacologically active moiety.

Future research could explore the potential of this compound and its derivatives in various biological contexts, including their effects on inflammatory and oxidative stress-related signaling pathways.

Logical Relationships of Chemical Properties

References

- 1. This compound | C7H11NO2 | CID 557651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. CN105481708A - Method for synthesis of pregabalin from methyl cyanoacetate and isovaleraldehyde as raw materials - Google Patents [patents.google.com]

- 4. Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives [pubmed.ncbi.nlm.nih.gov]

- 5. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Methyl Ester of 2-Cyano-3,12-Dioxooleana-1,9-Dien-28-Oic Acid Reduces Endometrial Lesions Development by Modulating the NFkB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 2-cyano-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-cyano-3-methylbutanoate, a valuable intermediate in organic synthesis. The document details a feasible two-step synthetic pathway, encompassing the Knoevenagel condensation to form the unsaturated intermediate, Methyl 2-cyano-3-methyl-2-butenoate, followed by its selective reduction to the target molecule. This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the reaction workflow and mechanisms to support research and development in the chemical and pharmaceutical industries.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves a Knoevenagel condensation between isobutyraldehyde and methyl cyanoacetate to yield the α,β-unsaturated ester, Methyl 2-cyano-3-methyl-2-butenoate. The subsequent step focuses on the selective reduction of the carbon-carbon double bond of this intermediate to afford the final saturated product.

Experimental Protocols

Step 1: Knoevenagel Condensation for the Synthesis of Methyl 2-cyano-3-methyl-2-butenoate

This procedure details the base-catalyzed condensation of isobutyraldehyde and methyl cyanoacetate. Piperidine is a commonly used catalyst for this transformation.[1][2][3] The reaction proceeds via the formation of an enolate from methyl cyanoacetate, which then acts as a nucleophile attacking the carbonyl carbon of isobutyraldehyde, followed by dehydration.[4][5]

Materials:

-

Isobutyraldehyde

-

Methyl Cyanoacetate

-

Piperidine

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, condenser, and separatory funnel.

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add isobutyraldehyde (1.0 eq), methyl cyanoacetate (1.0-1.2 eq), and toluene.

-

Add a catalytic amount of piperidine (0.05-0.1 eq).

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove piperidine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude Methyl 2-cyano-3-methyl-2-butenoate by vacuum distillation.

Step 2: Selective Reduction of Methyl 2-cyano-3-methyl-2-butenoate

The selective reduction of the carbon-carbon double bond in the intermediate can be achieved through catalytic hydrogenation.[6] This method is generally preferred for its high selectivity in reducing the C=C bond without affecting the cyano or ester functional groups.

Materials:

-

Methyl 2-cyano-3-methyl-2-butenoate

-

Palladium on Carbon (Pd/C, 5-10 wt%)

-

Methanol or Ethyl Acetate (solvent)

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Filter aid (e.g., Celite)

Procedure:

-

In a suitable hydrogenation vessel, dissolve Methyl 2-cyano-3-methyl-2-butenoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Carefully add the Pd/C catalyst (1-5 mol%) to the solution.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a balloon of hydrogen for atmospheric pressure hydrogenation).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by vacuum distillation.

Quantitative Data

The following tables summarize the key physical and chemical properties of the starting materials, intermediate, and the final product.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Isobutyraldehyde | C₄H₈O | 72.11 | Colorless liquid | 78-84-2 |

| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | Colorless liquid | 105-34-0 |

| Methyl 2-cyano-3-methyl-2-butenoate | C₇H₉NO₂ | 139.15 | Liquid or Solid | 6666-75-7 |

| This compound | C₇H₁₁NO₂ | 141.17 | - | 52752-25-7[7] |

Table 2: Spectroscopic Data for this compound [7]

| Spectroscopic Data | Values |

| ¹³C NMR | Spectral data available, detailed shifts to be confirmed from experimental results. |

| GC-MS | Major peaks (m/z): 82, 99. |

| IR Spectroscopy | Characteristic peaks expected for C≡N, C=O (ester), and C-H bonds. |

Note: Detailed experimental yields for these specific reactions are not widely reported and may vary depending on the exact conditions used. The provided protocols are based on general principles of Knoevenagel condensations and catalytic hydrogenations.

Safety Considerations

-

Isobutyraldehyde: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Methyl Cyanoacetate: Combustible liquid. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

-

Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

-

Palladium on Carbon: Flammable solid. May be pyrophoric. Handle with care, especially when dry.

-

Hydrogen Gas: Extremely flammable gas. Forms explosive mixtures with air.

-

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols based on their specific laboratory conditions and available resources.

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound | C7H11NO2 | CID 557651 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for Methyl 2-cyano-3-methylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-cyano-3-methylbutanoate (C₇H₁₁NO₂). Due to the limited availability of public experimental spectra for this specific compound, the data presented herein is a combination of referenced information for analogous structures and predicted values from validated computational models. This guide is intended to support research and development activities by providing key spectroscopic information and detailed experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₁₁NO₂[1]

-

Molecular Weight: 141.17 g/mol [1]

-

CAS Number: 52752-25-7[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | s | 3H | O-CH₃ |

| ~3.50 | d | 1H | α-CH |

| ~2.40 | m | 1H | β-CH |

| ~1.15 | d | 6H | (CH₃)₂ |

Note: The exact chemical shifts and coupling constants are predicted and may vary slightly in experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 100 MHz (Predicted)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~165 | C=O | Ester Carbonyl |

| ~116 | C≡N | Nitrile Carbon |

| ~53 | CH₃ | O-CH₃ |

| ~45 | CH | α-CH |

| ~32 | CH | β-CH |

| ~19 | CH₃ | (CH₃)₂ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1470 | Medium | C-H bend (alkane) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z | Possible Fragment |

| 141 | [M]⁺ (Molecular Ion) |

| 110 | [M - OCH₃]⁺ |

| 98 | [M - C₃H₇]⁺ |

| 82 | [M - COOCH₃]⁺ |

| 69 | [C₄H₅O]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ to the vial.

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters for a proton experiment (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the free induction decay (FID) and apply a Fourier transform to obtain the spectrum.

-

Phase the spectrum and integrate the signals.

-

-

¹³C NMR Acquisition:

-

Set the appropriate acquisition parameters for a carbon experiment (e.g., proton-decoupled pulse sequence).

-

Acquire the FID over a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply a Fourier transform to obtain the spectrum and phase it.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.

-

Salt plates (e.g., NaCl or KBr) if using a liquid sample holder.

-

Pipette

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and allow it to dry.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of this compound and determine its fragmentation pattern.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS instrument equipped with a capillary column (e.g., DB-5ms)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).

-

Transfer the solution to an autosampler vial.

-

-

Instrument Setup:

-

Set the GC oven temperature program (e.g., initial temperature of 50°C, ramp to 250°C at 10°C/min).

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated from the solvent and other impurities as it travels through the column.

-

As the compound elutes from the column, it will enter the mass spectrometer, where it will be ionized and fragmented.

-

The mass spectrometer will detect the fragments, generating a mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Physical and chemical properties of Methyl 2-cyano-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyano-3-methylbutanoate is a versatile organic compound with significant potential in synthetic chemistry, particularly as a building block in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and an exploration of its reactivity and potential applications in drug discovery and development.

Chemical and Physical Properties

This compound, also known by its IUPAC name this compound, is a cyanoester with the molecular formula C₇H₁₁NO₂.[1] Its key physical and chemical properties are summarized in the tables below. While experimental data for some properties are limited, computed values provide valuable estimates.

Identification and Nomenclature

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 52752-25-7 | [1] |

| Molecular Formula | C₇H₁₁NO₂ | [1] |

| Molecular Weight | 141.17 g/mol | [1] |

| InChI | InChI=1S/C7H11NO2/c1-5(2)6(4-8)7(9)10-3/h5-6H,1-3H3 | [1] |

| InChIKey | REICVYSXMMFKMB-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)C(C#N)C(=O)OC | [1] |

| Synonyms | Methyl 2-cyano-3-methylbutyrate, 2-Cyano-3-methylbutanoic acid methyl ester, Butanoic acid, 2-cyano-3-methyl-, methyl ester | [1] |

Physical Properties

| Property | Value | Source |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| XLogP3 | 1.4 | [1] |

Synthesis and Reactivity

The synthesis of α-cyano esters like this compound can be achieved through various established organic reactions. The reactivity of this compound is primarily dictated by the presence of the cyano and ester functional groups, as well as the activated α-carbon.

Synthetic Routes

Logical Synthesis Workflow:

Caption: A potential synthetic route to this compound.

Chemical Reactivity

The presence of the electron-withdrawing cyano and ester groups makes the α-hydrogen acidic, allowing for deprotonation and subsequent reactions at this position. Key reactions include:

-

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-cyano-3-methylbutanoic acid.[2]

-

Decarboxylation: The corresponding carboxylic acid can undergo decarboxylation, particularly upon heating.

-

Reduction: The cyano and ester groups can be reduced using various reducing agents to yield amines and alcohols, respectively.

-

Michael Addition: The activated α-carbon can act as a nucleophile in Michael addition reactions.

Spectroscopic and Analytical Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While full experimental spectra with peak assignments are not available in the searched literature, PubChem indicates the availability of 13C NMR data.[1] Predicted NMR data can serve as a useful reference.

Expected ¹H NMR Signals:

-

A doublet for the two methyl groups of the isopropyl moiety.

-

A multiplet for the methine proton of the isopropyl group.

-

A doublet for the α-proton.

-

A singlet for the methyl ester protons.

Expected ¹³C NMR Signals:

-

Signals for the two non-equivalent methyl carbons of the isopropyl group.

-

A signal for the methine carbon of the isopropyl group.

-

A signal for the α-carbon.

-

A signal for the cyano carbon.

-

A signal for the carbonyl carbon of the ester.

-

A signal for the methyl carbon of the ester.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available in the searched results. However, characteristic absorption bands can be predicted based on its functional groups:

-

C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹.

-

C=O stretch (ester): A strong, sharp band around 1735-1750 cm⁻¹.

-

C-O stretch (ester): A strong band in the region of 1000-1300 cm⁻¹.

-

C-H stretch (alkane): Bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

PubChem indicates the availability of GC-MS data for this compound.[1] The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 141, along with fragmentation patterns characteristic of the loss of the methoxy group, the ester group, and cleavage of the isopropyl group.

Applications in Drug Development and Research

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[3] The cyano group is a versatile functional handle that can be transformed into various other groups, making it a key component in medicinal chemistry.

Role as a Synthetic Intermediate

The compound's structure is a precursor to various biologically relevant scaffolds. For instance, it can be utilized in the synthesis of substituted amino acids and heterocyclic compounds which are prevalent in many drug molecules.[3]

Logical Flow for Drug Discovery Application:

References

An In-depth Technical Guide to Piroctone Olamine (CAS 68890-66-4)

A Note on CAS Number: The CAS number 16409-47-3 provided in the topic query corresponds to Rose Oxide, a fragrance compound. This guide focuses on Piroctone Olamine , with the correct CAS number 68890-66-4 , which aligns with the core requirements for a technical guide on a biologically active compound for researchers, scientists, and drug development professionals. Piroctone olamine is a well-documented antifungal and anti-inflammatory agent.

Introduction

Piroctone olamine, the ethanolamine salt of the hydroxamic acid derivative piroctone, is a potent and versatile active ingredient with a primary application as an anti-dandruff agent in cosmetic and medicinal preparations.[1] First synthesized in 1979, it exhibits a broad spectrum of activity against various microorganisms, including yeasts, fungi, and bacteria.[1] Its fungicidal and anti-inflammatory properties make it a subject of interest for further research and development in dermatology and beyond. This guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols related to Piroctone Olamine.

Chemical and Physical Properties

Piroctone olamine is a white to slightly yellow crystalline powder.[2] It is the salt formed from the reaction of 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2(1H)-pyridone (Piroctone) and 2-aminoethanol (Olamine).

Table 1: Physicochemical Properties of Piroctone Olamine

| Property | Value | Reference |

| CAS Number | 68890-66-4 | [3] |

| Molecular Formula | C₁₆H₃₀N₂O₃ | [3] |

| Molecular Weight | 298.42 g/mol | [1][3] |

| Melting Point | 132.4°C (onset) | [2][4] |

| Solubility | Methanol: 278.4 mg/mL, Propylene Glycol: 248.8 mg/mL, Ethanol and Chloroform: Soluble, Water and Oil: Slightly soluble | [1][2][4] |

| logD (Octanol/PBS) | 1.84 | [2][4] |

| pKa | ~7.4 |

Synthesis

The synthesis of Piroctone Olamine is a multi-step process. A common route involves the synthesis of the piroctone moiety followed by salt formation with ethanolamine.

Synthesis of 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone (Piroctone)

A prevalent method for the synthesis of the piroctone component involves the reaction of 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone with a hydroxylamine salt in the presence of a base.

Experimental Protocol:

-

Combine 33.5 g (150 mmol) of 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone, 29.8 g (429 mmol) of hydroxylammonium chloride, and 22.7 g (214.5 mmol) of sodium carbonate.[5]

-

Heat the mixture at 95°C for 8 hours with stirring.[5]

-

After cooling to room temperature, add 100 ml of ethyl acetate.[5]

-

Filter the solid products under suction and wash with 240 ml of ethyl acetate.[5]

-

The ethyl acetate phase contains the desired 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone.[5]

Formation of Piroctone Olamine Salt

The final step is the reaction of the synthesized piroctone with ethanolamine.

Experimental Protocol:

-

To the ethyl acetate solution containing the synthesized piroctone, add 8.5 ml (142 mmol) of ethanolamine.[5]

-

Induce crystallization by seeding the solution.[5]

-

Allow the solution to cool to facilitate complete crystallization of the Piroctone Olamine salt.[5]

-

The resulting crystalline product is Piroctone Olamine.[5]

Biological Activity and Mechanism of Action

Piroctone olamine exhibits a range of biological activities, with its antifungal and anti-inflammatory properties being the most prominent.

Antifungal Activity

Piroctone olamine is highly effective against a variety of fungi, particularly the Malassezia species, which are implicated in dandruff and seborrheic dermatitis.[6]

Mechanism of Action: The primary antifungal mechanism of Piroctone olamine is through the chelation of ferric ions (Fe³⁺).[1] Iron is an essential cofactor for many fungal enzymes involved in cellular respiration and energy metabolism. By sequestering iron, Piroctone olamine disrupts these vital processes, leading to the inhibition of fungal growth and eventual cell death.[1]

Caption: Antifungal mechanism of Piroctone Olamine via iron chelation.

Table 2: Minimum Inhibitory Concentration (MIC) of Piroctone Olamine against Fungal Species

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida species | 0.125 - 0.5 | |

| Malassezia furfur | 0.0003% - 0.006% (w/v) | [6] |

| Trichophyton rubrum | 0.0003% - 0.006% (w/v) | [6] |

| Scopulariopsis brevicaulis | 0.0003% - 0.006% (w/v) | [6] |

Anti-inflammatory Activity

Piroctone olamine also possesses anti-inflammatory properties, which contribute to its efficacy in treating inflammatory skin conditions like seborrheic dermatitis.[6] The exact signaling pathway of its anti-inflammatory action is not fully elucidated, but it is known to reduce the expression of pro-inflammatory cytokines.

Experimental Protocol: In Vitro Anti-inflammatory Assay using THP-1 Cells

This protocol describes a general method to assess the anti-inflammatory effects of Piroctone Olamine on a human monocytic cell line (THP-1).

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Differentiate THP-1 cells into macrophage-like cells by treating with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

-

Treatment and Stimulation:

-

Pre-treat the differentiated THP-1 cells with various concentrations of Piroctone Olamine (e.g., 1-50 µM) for 1-2 hours.

-

Induce an inflammatory response by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4-24 hours.[7]

-

-

Analysis of Inflammatory Markers:

-

Cytokine Measurement (ELISA): Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.[8][9]

-

Gene Expression Analysis (qPCR): Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA expression levels of inflammatory genes (e.g., TNF, IL1B, IL6). Normalize the expression to a housekeeping gene like GAPDH or ACTB.[9][10]

-

Caption: Experimental workflow for assessing the anti-inflammatory activity of Piroctone Olamine.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of Piroctone Olamine in various matrices.

Experimental Protocol: HPLC Analysis of Piroctone Olamine

This protocol is adapted from a validated method for the analysis of Piroctone Olamine.[2][4]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C8 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[2]

-

Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and acetonitrile (Solvent B).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Injection Volume: 20 µL.[2]

-

Column Temperature: 32°C.[2]

-

Detection Wavelength: 305 nm.[2]

-

Quantification: Based on a standard curve of known concentrations of Piroctone Olamine.

Conclusion

Piroctone olamine is a well-characterized compound with potent antifungal and anti-inflammatory activities. Its established mechanism of action in fungal inhibition, coupled with its favorable safety profile, has solidified its use in dermatological and cosmetic applications. The experimental protocols detailed in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of Piroctone Olamine in various inflammatory and infectious diseases. Future research could focus on elucidating the precise molecular pathways of its anti-inflammatory effects and exploring novel delivery systems to enhance its efficacy.

References

- 1. us.typology.com [us.typology.com]

- 2. Characterization of piroctone olamine for topical delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-(1H)pyridinone 2-aminoethanol salt | C16H30N2O3 | CID 44181993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Characterization of piroctone olamine for topical delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4916228A - Process for the preparation of 1-hydroxy-2-pyridones - Google Patents [patents.google.com]

- 6. Piroctone Olamine anti-dandruff principle [titanos.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Oxidative and Immune Regulatory Responses of THP-1 and PBMC to Pulsed EMF Are Field-Strength Dependent - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of α-Cyanoesters in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique electronic properties of α-cyanoesters, arising from the synergistic electron-withdrawing effects of the cyano and ester functionalities, render them exceptionally versatile building blocks in organic chemistry. Their activated methylene group serves as a nucleophilic handle for a wide array of carbon-carbon bond-forming reactions, while the cyano and ester groups themselves can participate in or direct a variety of transformations. This technical guide provides a comprehensive overview of the reactivity of α-cyanoesters, detailing key synthetic applications, experimental protocols, and quantitative data to support researchers in leveraging these powerful intermediates for the synthesis of complex molecules and pharmacologically active compounds.

Core Reactivity and Synthetic Utility

The reactivity of α-cyanoesters is primarily centered around the acidity of the α-proton, which is readily abstracted by a base to form a stabilized carbanion. This carbanion is a soft nucleophile, making it an ideal partner in a range of conjugate addition and substitution reactions. Furthermore, the cyano and ester groups can be manipulated or cleaved, offering additional synthetic pathways.

Key Reactions of α-Cyanoesters:

-

Alkylation and Arylation: The nucleophilic character of the α-cyanoester enolate allows for facile alkylation and arylation, providing a straightforward route to α-substituted and α,α-disubstituted cyanoesters. These reactions are fundamental for introducing molecular complexity.

-

Knoevenagel Condensation: This classic condensation reaction between an α-cyanoester and an aldehyde or ketone, typically catalyzed by a weak base, yields an electron-deficient alkene. The resulting α,β-unsaturated products are valuable intermediates in various synthetic transformations.

-

Michael Addition: As excellent Michael donors, α-cyanoesters readily undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, and nitro compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their analogues.

-

Gewald Reaction: This multicomponent reaction involving an α-cyanoester, a ketone or aldehyde, and elemental sulfur provides a direct and efficient route to highly substituted 2-aminothiophenes, a privileged scaffold in medicinal chemistry.

-

Biginelli and Hantzsch Type Reactions: α-Cyanoesters can serve as the active methylene component in multicomponent reactions like the Biginelli and Hantzsch syntheses, leading to the formation of dihydropyrimidinones and dihydropyridines, respectively. These heterocyclic cores are prevalent in a wide range of bioactive molecules.

-

Decarboxylation (Krapcho Reaction): The ester group of α-cyanoesters can be selectively removed under specific conditions, most notably the Krapcho decarboxylation, which involves heating in a polar aprotic solvent with a salt. This reaction provides a convenient method for the synthesis of nitriles from α-cyanoesters.[1][2][3][4]

Quantitative Data on Key Reactions

To facilitate the practical application of α-cyanoester chemistry, the following tables summarize quantitative data for several key reactions, highlighting the influence of catalysts, substrates, and reaction conditions on product yields.

Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate

| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| None | MDC | 12 h | 5 | [5] |

| Triethylamine | MDC | 12 h | 60 | [5] |

| Triethylamine hydrochloride | MDC | 10 h | 64 | [5] |

| Piperidine | MDC | 8 h | 72 | [5] |

| Piperidine acetate | MDC | 10 h | 58 | [5] |

| DABCO/[HyEtPy]Cl-H₂O | - | 5-40 min | 83-99 | [6] |

| Diisopropylethylammonium acetate (DIPEAc) | MDC | 1-2 h | 92 | [5] |

| Cu─Mg─Al layered double hydroxide (LDH) | Toluene | - | 95 | [7] |

Table 2: Substrate Scope of the Gewald Reaction

| Ketone/Aldehyde | α-Cyanoester/nitrile | Product Yield (%) (Conventional) | Product Yield (%) (Microwave) | Reference |

| Cyclohexanone | Methyl cyanoacetate | 82 | 55 | [8] |

| Cyclohexanone | Cyanoacetamide | 78 | 78 | [8] |

| Cyclohexanone | N-Phenylcyanoacetamide | 87 | 55 | [8] |

| Cyclohexanone | tert-Butyl cyanoacetate | 81 | - | [8] |

| Acetone | Ethyl cyanoacetate | 79 | - | [9] |

| Propiophenone | Malononitrile | 86 | - | [9] |

Table 3: Substrate Scope of the Biginelli Reaction with Ethyl Cyanoacetate

| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | DIPEAc | None | 92 | [10] |

| 4-Chlorobenzaldehyde | DIPEAc | None | 95 | [10] |

| 4-Methoxybenzaldehyde | DIPEAc | None | 89 | [10] |

| 4-Nitrobenzaldehyde | DIPEAc | None | 96 | [10] |

| Benzaldehyde | H₃BO₃ | None | 82 | [11] |

| 4-Chlorobenzaldehyde | H₃BO₃ | None | 85 | [11] |

| Benzaldehyde | (NH₄)₂CO₃ | Water | 96 | [12] |

Experimental Protocols

Detailed methodologies for key reactions involving α-cyanoesters are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate

Materials:

-

Benzaldehyde

-

Ethyl cyanoacetate

-

Diisopropylethylammonium acetate (DIPEAc)

-

Methylene chloride (MDC)

-

Standard laboratory glassware

Procedure:

-

To a solution of benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in MDC (10 mL), add DIPEAc (0.2 mmol).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to afford ethyl (E)-2-cyano-3-phenylacrylate.

Protocol 2: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental sulfur

-

Morpholine

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (20 mL).

-

Add morpholine (2 mmol) to the mixture.

-

Stir the reaction mixture at 50 °C for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired 2-aminothiophene derivative.

Protocol 3: Michael Addition of Ethyl Cyanoacetate to Chalcone

Materials:

-

Chalcone (1,3-diphenyl-2-propen-1-one)

-

Ethyl cyanoacetate

-

Sodium ethoxide

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

Dissolve chalcone (10 mmol) and ethyl cyanoacetate (12 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

-

Add a catalytic amount of sodium ethoxide (1 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture and neutralize with dilute acetic acid.

-

Remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate (3 x 20 mL), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield the Michael adduct.

Protocol 4: Krapcho Decarboxylation of an α-Cyanoester

Materials:

-

α-Cyanoester (e.g., ethyl 2-cyano-2-phenylbutanoate)

-

Sodium chloride

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the α-cyanoester (10 mmol) in DMSO (20 mL).

-

Add sodium chloride (12 mmol) and water (20 mmol).

-

Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (50 mL) and diethyl ether (50 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting nitrile by distillation or column chromatography.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate logical relationships and experimental workflows involving α-cyanoesters.

References

- 1. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. organicreactions.org [organicreactions.org]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 6. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. journals.iau.ir [journals.iau.ir]

- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

Thermodynamic Properties of Methyl Cyanoalkanoates: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyanoalkanoates are a class of organic compounds characterized by the presence of both a methyl ester and a nitrile functional group. This unique combination of functionalities makes them valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of their thermodynamic properties is crucial for process design, safety analysis, and the prediction of their behavior in various chemical and biological systems. This technical guide provides a summary of the available thermodynamic data for selected methyl cyanoalkanoates, details the experimental protocols used for their determination, and presents a generalized workflow for these experimental investigations.

While a significant body of data exists for methyl cyanoacetate, experimental thermodynamic information for higher homologues and isomers such as methyl 2-cyanopropanoate and methyl 3-cyanopropanoate is notably scarce in the publicly available literature. This guide focuses on the most well-characterized of these compounds, highlighting the need for further experimental work to expand the thermodynamic database for this important class of molecules.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic and physical properties of methyl cyanoacetate and its close analogue, ethyl cyanoacetate, for which more comprehensive data are available.

Table 1: Physical Properties of Methyl Cyanoacetate and Ethyl Cyanoacetate

| Property | Methyl Cyanoacetate | Ethyl Cyanoacetate |

| CAS Number | 105-34-0 | 105-56-6 |

| Molecular Formula | C₄H₅NO₂ | C₅H₇NO₂ |

| Molecular Weight ( g/mol ) | 99.09 | 113.11 |

| Boiling Point (°C) | 204-207 | 208-210 |

| Melting Point (°C) | -13 | -22 |

| Density (g/mL at 25°C) | 1.123 | 1.063 |

Table 2: Thermodynamic Properties of Methyl Cyanoacetate and Ethyl Cyanoacetate

| Property | Methyl Cyanoacetate | Ethyl Cyanoacetate |

| Vapor Pressure (mmHg at 20°C) | 0.2 | 0.03 |

| Heat Capacity, Cp (J K⁻¹ mol⁻¹ at 25°C) | Data not readily available | 220.22[1] |

| Standard Enthalpy of Formation, ΔfH° (gas) | Data not readily available | Data not readily available |

| Standard Gibbs Free Energy of Formation, ΔfG° (gas) | Data not readily available | Data not readily available |

Note: The lack of readily available, experimentally determined values for the standard enthalpy and Gibbs free energy of formation for these compounds in public databases underscores the need for further research.

Experimental Protocols

The determination of the thermodynamic properties of methyl cyanoalkanoates relies on a suite of well-established experimental techniques. The following sections detail the methodologies for measuring key thermodynamic parameters.

Calorimetry for Enthalpy of Formation and Heat Capacity

a) Combustion Calorimetry for Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental thermodynamic property that is often determined experimentally using combustion calorimetry.

-

Principle: A precisely weighed sample of the methyl cyanoalkanoate is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter. The heat released during the combustion reaction causes a temperature rise in the surrounding water bath, which is carefully measured.

-

Apparatus: The primary instrument is a bomb calorimeter, which consists of a high-strength, sealed combustion vessel (the "bomb"), a bucket of water in which the bomb is submerged, a stirrer, a thermometer with high resolution, and an ignition system.

-

Procedure:

-

A pellet of the liquid sample, often encapsulated in a gelatin capsule of known combustion energy, is placed in a crucible inside the bomb.

-

The bomb is sealed, purged of air, and then filled with pure oxygen to a pressure of approximately 30 atm.

-

The bomb is placed in the calorimeter bucket containing a known mass of water.

-

The initial temperature of the water is recorded over a period to establish a baseline.

-

The sample is ignited via an electrical fuse.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter system (bomb, water, etc.) is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.

-

-

Data Analysis: The heat of combustion of the sample is calculated from the observed temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation of the methyl cyanoalkanoates is then derived from the experimental heat of combustion using Hess's law, taking into account the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

b) Differential Scanning Calorimetry (DSC) for Heat Capacity (Cp)

Differential scanning calorimetry is a widely used technique for measuring the heat capacity of liquids and solids as a function of temperature.

-

Principle: DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program. The heat capacity of the sample can be determined by comparing its heat flow signal to that of a known standard, typically sapphire.

-

Apparatus: A differential scanning calorimeter consists of a furnace with two sample holders (one for the sample and one for a reference, usually an empty pan), temperature sensors, and a system to control the heating and cooling rates.

-

Procedure:

-

A baseline is established by running the DSC with two empty sample pans.

-

A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and heated at a constant rate over the desired temperature range. The heat flow as a function of temperature is recorded.

-

The standard is replaced with the methyl cyanoalkanoate sample, and the experiment is repeated under the identical conditions.

-

-

Data Analysis: The heat capacity of the methyl cyanoalkanoate at a given temperature is calculated by comparing the difference in heat flow between the sample and the baseline with the difference in heat flow between the standard and the baseline, taking into account the masses of the sample and the standard.

Vapor Pressure Determination

a) Transpiration Method

The transpiration method is a dynamic technique suitable for measuring the vapor pressure of low-volatility compounds.

-

Principle: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known, slow, and constant flow rate through or over a sample of the methyl cyanoalkanoate maintained at a constant temperature. The carrier gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, typically by condensing it in a cold trap and measuring its mass.

-

Apparatus: The setup consists of a temperature-controlled saturator containing the sample, a precision mass flow controller for the carrier gas, and a collection system (e.g., a cold trap or an analytical instrument) to quantify the transported vapor.

-

Procedure:

-

The sample is placed in the saturator and allowed to reach thermal equilibrium at the desired temperature.

-

A controlled flow of inert gas is passed through the saturator for a measured period.

-

The transported vapor is collected in a cold trap or analyzed directly.

-

The mass of the condensed vapor is determined gravimetrically.

-

-

Data Analysis: The partial pressure of the substance, which is equal to its vapor pressure, is calculated from the mass of the transported material, the volume of the carrier gas passed, and the ideal gas law.

b) Knudsen Effusion Method

The Knudsen effusion method is another technique used to determine the vapor pressure of substances with low volatility.

-

Principle: The sample is placed in a small, isothermal container (a Knudsen cell) with a small orifice. In a high vacuum, the molecules of the substance effuse through the orifice. The rate of mass loss of the sample is proportional to its vapor pressure at that temperature.

-

Apparatus: The core of the apparatus is the Knudsen cell, which is placed in a high-vacuum chamber. The mass loss is typically measured using a sensitive microbalance.

-

Procedure:

-

A small amount of the sample is placed in the Knudsen cell.

-

The system is evacuated to a high vacuum.

-

The cell is heated to and maintained at a constant temperature.

-

The mass of the cell is monitored over time to determine the rate of mass loss due to effusion.

-

-

Data Analysis: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance using the Hertz-Knudsen equation.

Experimental and Data Analysis Workflow

The following diagram illustrates a general workflow for the experimental determination and analysis of the thermodynamic properties of methyl cyanoalkanoates.

References

Structural Analysis of Methyl 2-Cyano-3-Methylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of methyl 2-cyano-3-methylbutanoate, a key intermediate in various organic syntheses. This document collates available physicochemical data, outlines plausible synthetic routes, and details analytical methodologies for the characterization of this compound. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from closely related analogs to provide a thorough understanding of its expected properties and behavior. All quantitative data is presented in structured tables for clarity, and key processes are visualized using workflow diagrams.

Introduction

This compound is a nitrile ester derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of both a nitrile and an ester functional group at a chiral center makes it a versatile synthon. A thorough understanding of its structural and physicochemical properties is crucial for its effective utilization in research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 141.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 52752-25-7 | PubChem[1] |

| Computed XLogP3 | 1.4 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Computed Rotatable Bond Count | 3 | PubChem[1] |

| Computed Exact Mass | 141.07897859 g/mol | PubChem[1] |

| Computed Monoisotopic Mass | 141.07897859 g/mol | PubChem[1] |

| Computed Topological Polar Surface Area | 50.1 Ų | PubChem[1] |

Synthesis of this compound

A plausible synthetic route for this compound involves the alkylation of a cyanoacetate ester. A general experimental protocol for a similar synthesis is described below.

General Experimental Protocol: Alkylation of Methyl Cyanoacetate

This protocol describes a general procedure for the alkylation of methyl cyanoacetate, which can be adapted for the synthesis of this compound using an appropriate isopropyl halide.

Materials:

-

Methyl cyanoacetate

-

Isopropyl bromide (or other suitable isopropyl halide)

-

Sodium hydride (or another suitable base)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a dispersion of sodium hydride in anhydrous solvent under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

Methyl cyanoacetate is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the enolate.

-

Isopropyl bromide is then added dropwise to the reaction mixture.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield the desired this compound.

Caption: Synthetic workflow for this compound.

Structural Elucidation

The structural characterization of this compound would typically involve a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for the target molecule are not widely published, data from analogous compounds can be used for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) and multiplicities are outlined in Table 2.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH(CN)COOCH₃ | 3.5 - 3.8 | Doublet | 1H |

| -COOCH₃ | ~3.8 | Singlet | 3H |

| -CH(CH₃)₂ | 2.2 - 2.5 | Multiplet | 1H |

| -CH(CH₃)₂ | 1.1 - 1.3 | Doublet | 6H |

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. PubChem mentions the availability of a ¹³C NMR spectrum, and the predicted chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -C≡N | 115 - 120 |

| -C=O | 165 - 170 |

| -COOCH₃ | 52 - 55 |

| -CH(CN)COOCH₃ | 45 - 50 |

| -CH(CH₃)₂ | 30 - 35 |

| -CH(CH₃)₂ | 18 - 22 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitrile and ester functional groups.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2260 | Medium |

| C=O (Ester) | 1735 - 1750 | Strong |

| C-O (Ester) | 1000 - 1300 | Strong |

| C-H (Alkyl) | 2850 - 3000 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. PubChem indicates the availability of GC-MS data. The expected molecular ion peak [M]⁺ would be observed at m/z = 141. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and the isopropyl group (-CH(CH₃)₂).

Caption: Analytical workflow for structural elucidation.

Conclusion

This technical guide provides a summary of the available structural and physicochemical information for this compound. While a complete set of experimental data is not currently available, the compiled computed data and information from analogous compounds offer valuable insights for researchers and professionals working with this molecule. The outlined synthetic and analytical methodologies provide a practical framework for its preparation and characterization. Further experimental studies are warranted to fully validate the predicted properties and to explore the full potential of this versatile chemical intermediate.

References

Potential Research Areas for Methyl 2-cyano-3-methylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-3-methylbutanoate is a fascinating, yet underexplored, small molecule with significant potential for research and development. As a member of the cyanoacrylate family, it possesses a unique chemical structure characterized by a nitrile group and a methyl ester functionality, which suggests a wide range of possible applications in medicinal chemistry, materials science, and as a versatile synthetic intermediate. This technical guide aims to provide an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a comprehensive exploration of potential research avenues.

The general class of cyanoacrylates has garnered considerable attention for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3][4][5][6][7] Furthermore, their unique polymerization properties have led to their use as tissue adhesives in medical applications.[8] This guide will delve into these potential applications for this compound, providing a solid foundation for future research endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key computed properties.

| Property | Value | Source |

| Molecular Formula | C7H11NO2 | [9] |

| Molecular Weight | 141.17 g/mol | [9] |

| IUPAC Name | This compound | [9] |

| SMILES | CC(C)C(C#N)C(=O)OC | [9] |

| InChI | InChI=1S/C7H11NO2/c1-5(2)6(4-8)7(9)10-3/h5-6H,1-3H3 | [9] |

| Computed XLogP3 | 1.4 | [9] |

| Hydrogen Bond Donor Count | 0 | [9] |

| Hydrogen Bond Acceptor Count | 3 | [9] |

| Rotatable Bond Count | 3 | [9] |

| Exact Mass | 141.078978594 Da | [9] |

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved via the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[10][11][12][13][14] This is followed by purification and thorough characterization using various spectroscopic techniques.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol outlines a plausible method for the synthesis of this compound.

Materials:

-

Methyl cyanoacetate

-

Isobutyraldehyde

-

Piperidine (catalyst)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate

-

Hydroquinone (inhibitor)

-

Diatomaceous earth

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add methyl cyanoacetate (1.0 eq), isobutyraldehyde (1.1 eq), and toluene.

-

Add a catalytic amount of piperidine (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bisulfite solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Purification of the crude product is crucial to remove unreacted starting materials, catalyst, and any byproducts.

Materials:

-

Crude this compound

-

Vacuum distillation apparatus

-

Silica gel (for column chromatography, if necessary)

-

Hexane and Ethyl Acetate (solvents for chromatography)

Procedure:

-

Vacuum Distillation: Assemble a vacuum distillation apparatus. Add a small amount of hydroquinone to the crude product to prevent polymerization.[15]

-

Carefully heat the flask under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

-

Column Chromatography (if necessary): If distillation does not yield a pure product, perform column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed using the following spectroscopic methods.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl ester protons, the methine proton adjacent to the cyano group, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the cyano carbon, the quaternary carbon, and the various aliphatic carbons.[16][17] |

| FTIR (cm⁻¹) | Characteristic peaks for the C≡N stretch (around 2240 cm⁻¹), the C=O stretch of the ester (around 1740 cm⁻¹), and C-H stretches.[18][19][20][21] |

| Mass Spectrometry (GC-MS) | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 141.17).[9][22][23][24][25] |

Potential Research Areas and Experimental Designs

The unique structural features of this compound open up several exciting avenues for research, particularly in the fields of drug discovery and development.

Anticancer Activity

Numerous studies have reported the anticancer properties of various cyanoacrylate derivatives.[1][2] The electrophilic nature of the α,β-unsaturated system in these molecules makes them potential Michael acceptors, allowing for covalent interactions with biological nucleophiles, such as cysteine residues in enzymes or proteins, which can lead to the inhibition of cancer cell proliferation.

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., MRC-5)

-

96-well plates

-

This compound stock solution (in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

Antimicrobial Activity

The cyanoacrylate scaffold is also known to exhibit antimicrobial properties against a range of bacteria and fungi.[3][4][5][6][7] The mechanism of action is thought to involve disruption of the cell membrane or inhibition of essential enzymes.

Caption: Workflow for determining the antimicrobial activity of this compound.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

96-well microtiter plates

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound stock solution (in DMSO)

-

Microbial inoculum standardized to 0.5 McFarland

Procedure:

-

Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microbes in broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

Enzyme Inhibition

The electrophilic nature of this compound suggests its potential as an inhibitor of enzymes, particularly those with a nucleophilic residue in their active site. A key class of enzymes involved in drug metabolism is the Cytochrome P450 (CYP) family.[26][27][28][29] Investigating the inhibitory potential of this compound against various CYP isoforms is crucial for understanding its drug-drug interaction profile.

Caption: Potential mechanism of Cytochrome P450 inhibition by this compound.

Materials:

-

Human liver microsomes

-

NADPH regenerating system

-

Specific CYP isoform substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)

-

This compound

-

Positive control inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

-

LC-MS/MS system

Procedure:

-

Pre-incubate human liver microsomes with varying concentrations of this compound or a positive control inhibitor.

-

Initiate the reaction by adding the specific CYP substrate and the NADPH regenerating system.

-

Incubate for a specified time at 37°C.

-

Quench the reaction with a suitable solvent (e.g., acetonitrile).

-

Analyze the formation of the specific metabolite using a validated LC-MS/MS method.

-

Calculate the IC50 value for the inhibition of each CYP isoform.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents and research tools. Its straightforward synthesis and the diverse biological activities associated with the broader class of cyanoacrylates make it an attractive candidate for further investigation. The experimental protocols and potential research areas outlined in this guide provide a solid framework for scientists and researchers to unlock the full potential of this intriguing molecule. Future studies should focus on elucidating its specific mechanisms of action and exploring its in vivo efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. (Poly-cyanoacrylate) nanomedicines for cancer and beyond: Lessons learned - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thaiscience.info [thaiscience.info]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and 2-Octyl Cyanoacrylate Mixture Adhesives for Topical Wound Closure [mdpi.com]

- 6. Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial effect of cyanoacrylate glue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C7H11NO2 | CID 557651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. www2.unifap.br [www2.unifap.br]

- 11. researchgate.net [researchgate.net]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 14. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. pepolska.pl [pepolska.pl]

- 19. perkinelmer.com [perkinelmer.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester [webbook.nist.gov]

- 24. spectrabase.com [spectrabase.com]

- 25. Human Metabolome Database: Showing metabocard for Methyl 3-methylbutanoate (HMDB0030027) [hmdb.ca]

- 26. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Inhibition of cytochrome P450 3A by acetoxylated analogues of resveratrol in in vitro and in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ricerca.uniba.it [ricerca.uniba.it]

- 29. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]

Methodological & Application

Applications of Methyl 2-cyano-3-methylbutanoate in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-cyano-3-methylbutanoate is a versatile building block in organic synthesis, offering a unique combination of a reactive nitrile group, an ester functionality, and a sterically influential isopropyl group. This combination makes it a valuable precursor for the synthesis of a wide array of complex molecules, including substituted amino acids, highly functionalized heterocycles, and compounds with potential pharmaceutical applications. Its ability to undergo facile deprotonation at the α-carbon allows it to participate as a nucleophile in various carbon-carbon bond-forming reactions.

This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Synthesis of Substituted α-Amino Acid Analogs via Alkylation